An In-depth Technical Guide to Azido-PEG10-alcohol for Advanced Bioconjugation
An In-depth Technical Guide to Azido-PEG10-alcohol for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG10-alcohol is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and materials science. Its unique structure, featuring a terminal azide group, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal hydroxyl group, offers remarkable versatility for covalently linking molecules. This guide provides a comprehensive overview of its properties, applications, and detailed methodologies for its use in creating complex biomolecular architectures.
Core Properties and Structure
Azido-PEG10-alcohol is characterized by a single, discrete PEG chain of ten ethylene glycol units, flanked by an azide (-N₃) and a primary alcohol (-OH) functional group. The azide group is a key component for "click chemistry," a set of highly efficient and specific reactions, while the hydroxyl group can be further modified or conjugated. The PEG linker itself is not just a spacer; it imparts increased aqueous solubility and can reduce the immunogenicity of the conjugated biomolecules.
Quantitative Data Summary
For ease of reference and experimental planning, the key quantitative properties of Azido-PEG10-alcohol are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₂₀H₄₁N₃O₁₀ | [1] |
| Molecular Weight | 483.56 g/mol | [1] |
| CAS Number | 877239-09-3 | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | Colorless to light yellow oil or solid | |
| Solubility | Soluble in water, DMSO, DMF, DCM | |
| Storage Conditions | -20°C |
Key Applications in Research and Drug Development
The unique trifecta of an azide, a hydrophilic PEG linker, and a hydroxyl group makes Azido-PEG10-alcohol a powerful tool in several advanced applications:
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Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, leveraging the targeting capabilities of the antibody to deliver the drug specifically to cancer cells.
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PROTACs Development: In the field of targeted protein degradation, it can serve as a component of Proteolysis Targeting Chimeras (PROTACs), linking a target protein-binding ligand to an E3 ligase-recruiting ligand.
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Surface Modification: The azide or hydroxyl group can be used to immobilize biomolecules onto surfaces for applications in biosensors, microarrays, and biocompatible coatings.
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Peptide and Protein Modification (PEGylation): The attachment of the PEG chain (PEGylation) to therapeutic proteins or peptides can enhance their pharmacokinetic properties, such as increasing their half-life in the bloodstream.
Experimental Protocols and Methodologies
The primary utility of Azido-PEG10-alcohol lies in its ability to participate in click chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Below is a detailed protocol for a typical bioconjugation experiment.
Protocol: Conjugation of an Alkyne-Modified Protein to a Reporter Molecule using Azido-PEG10-alcohol
This protocol outlines a two-step process: first, the modification of Azido-PEG10-alcohol with a reporter molecule, and second, the conjugation of the resulting complex to an alkyne-modified protein.
Step 1: Functionalization of Azido-PEG10-alcohol with a Reporter Molecule (e.g., a Carboxylic Acid-Containing Fluorophore)
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Reagents and Materials:
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Azido-PEG10-alcohol
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Carboxylic acid-containing fluorophore (e.g., FAM-acid)
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N,N'-Dicyclohexylcarbodiimide (DCC)
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N-Hydroxysuccinimide (NHS)
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Anhydrous Dimethylformamide (DMF)
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Magnetic stirrer and stir bar
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Thin Layer Chromatography (TLC) supplies
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Procedure:
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Dissolve the carboxylic acid-containing fluorophore and NHS (1.2 equivalents) in anhydrous DMF.
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Add DCC (1.2 equivalents) to the solution and stir at room temperature for 2 hours to form the NHS-ester of the fluorophore.
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In a separate flask, dissolve Azido-PEG10-alcohol (1 equivalent) in anhydrous DMF.
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Add the activated fluorophore solution to the Azido-PEG10-alcohol solution and stir overnight at room temperature.
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Monitor the reaction progress by TLC.
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Upon completion, purify the Azido-PEG10-Fluorophore conjugate using column chromatography.
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Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Alkyne-Modified Protein
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Reagents and Materials:
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Azido-PEG10-Fluorophore (from Step 1)
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Alkyne-modified protein (e.g., a protein with a genetically encoded propargyl-lysine)
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
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Phosphate-buffered saline (PBS), pH 7.4
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Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX) system for purification.
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Procedure:
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Prepare a stock solution of the alkyne-modified protein in PBS.
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Prepare a stock solution of the Azido-PEG10-Fluorophore in DMSO or water.
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Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.
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In a microcentrifuge tube, combine the alkyne-modified protein solution, the Azido-PEG10-Fluorophore solution (typically 5-10 molar excess), and the THPTA solution (to chelate and stabilize the copper).
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Initiate the reaction by adding CuSO₄ followed by sodium ascorbate. The final concentrations are typically in the range of 10-50 µM protein, 50-500 µM Azido-PEG10-Fluorophore, 50 µM CuSO₄, 250 µM THPTA, and 1 mM sodium ascorbate.
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Incubate the reaction at room temperature for 1-4 hours.
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Purify the resulting protein-PEG-fluorophore conjugate from excess reagents and unconjugated protein using SEC or IEX.
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Visualizing the Experimental Workflow
The following diagrams illustrate the key chemical transformation and the overall experimental workflow described in the protocol.
